Ethyl 2-(2-(5-(benzo[d]thiazol-2-yl)thiophene-2-carboxamido)thiazol-4-yl)acetate
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Overview
Description
Ethyl 2-(2-(5-(benzo[d]thiazol-2-yl)thiophene-2-carboxamido)thiazol-4-yl)acetate is a complex organic compound that features a combination of thiazole and thiophene rings, both of which are known for their significant biological activities. The presence of the benzo[d]thiazole moiety further enhances its potential for various applications in medicinal chemistry and other scientific fields.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of Ethyl 2-(2-(5-(benzo[d]thiazol-2-yl)thiophene-2-carboxamido)thiazol-4-yl)acetate typically involves multi-step reactions starting from readily available precursors. One common method involves the formation of the benzo[d]thiazole ring, followed by the introduction of the thiophene and thiazole rings through a series of condensation and cyclization reactions. The final step usually involves esterification to introduce the ethyl acetate group.
Industrial Production Methods
Industrial production of this compound may involve optimized reaction conditions to maximize yield and purity. This includes the use of catalysts, controlled temperatures, and specific solvents to facilitate the reactions. The process may also involve purification steps such as recrystallization or chromatography to obtain the final product in high purity.
Chemical Reactions Analysis
Types of Reactions
Ethyl 2-(2-(5-(benzo[d]thiazol-2-yl)thiophene-2-carboxamido)thiazol-4-yl)acetate can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized to introduce additional functional groups or to modify existing ones.
Reduction: Reduction reactions can be used to alter the oxidation state of certain atoms within the molecule.
Substitution: Electrophilic and nucleophilic substitution reactions can occur at various positions on the thiazole and thiophene rings.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents like sodium borohydride, and various electrophiles and nucleophiles for substitution reactions. Reaction conditions such as temperature, solvent, and pH are carefully controlled to achieve the desired transformations.
Major Products
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield sulfoxides or sulfones, while substitution reactions can introduce a wide range of functional groups, enhancing the compound’s versatility.
Scientific Research Applications
Ethyl 2-(2-(5-(benzo[d]thiazol-2-yl)thiophene-2-carboxamido)thiazol-4-yl)acetate has a wide range of applications in scientific research:
Chemistry: It is used as a building block for the synthesis of more complex molecules and as a reagent in various organic reactions.
Biology: The compound’s biological activity makes it a candidate for studies on enzyme inhibition, receptor binding, and other biochemical processes.
Medicine: Due to its potential therapeutic properties, it is investigated for use in drug development, particularly for its antimicrobial, anti-inflammatory, and anticancer activities.
Industry: The compound’s unique chemical properties make it useful in the development of new materials, such as polymers and dyes.
Mechanism of Action
The mechanism of action of Ethyl 2-(2-(5-(benzo[d]thiazol-2-yl)thiophene-2-carboxamido)thiazol-4-yl)acetate involves its interaction with specific molecular targets, such as enzymes or receptors. The benzo[d]thiazole and thiophene rings can bind to active sites on proteins, inhibiting their function or altering their activity. This interaction can trigger various biochemical pathways, leading to the compound’s observed biological effects.
Comparison with Similar Compounds
Similar Compounds
Benzothiazole derivatives: These compounds share the benzo[d]thiazole moiety and exhibit similar biological activities.
Thiophene derivatives: Compounds containing the thiophene ring are known for their diverse chemical reactivity and biological properties.
Thiazole derivatives: These compounds are widely studied for their antimicrobial, anti-inflammatory, and anticancer activities.
Uniqueness
Ethyl 2-(2-(5-(benzo[d]thiazol-2-yl)thiophene-2-carboxamido)thiazol-4-yl)acetate is unique due to the combination of these three moieties in a single molecule, which enhances its chemical versatility and biological activity. This unique structure allows it to interact with multiple molecular targets, making it a valuable compound for various scientific applications.
Properties
IUPAC Name |
ethyl 2-[2-[[5-(1,3-benzothiazol-2-yl)thiophene-2-carbonyl]amino]-1,3-thiazol-4-yl]acetate |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C19H15N3O3S3/c1-2-25-16(23)9-11-10-26-19(20-11)22-17(24)14-7-8-15(27-14)18-21-12-5-3-4-6-13(12)28-18/h3-8,10H,2,9H2,1H3,(H,20,22,24) |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
KNNQJYUXJVPKCA-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCOC(=O)CC1=CSC(=N1)NC(=O)C2=CC=C(S2)C3=NC4=CC=CC=C4S3 |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C19H15N3O3S3 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
429.5 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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